molecular formula C10H9N3O2 B1356984 1-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carbaldehyde CAS No. 916151-01-4

1-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carbaldehyde

Cat. No. B1356984
M. Wt: 203.2 g/mol
InChI Key: OZPQPEHREXEUPJ-UHFFFAOYSA-N
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Description

“1-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carbaldehyde” is likely a complex organic compound. It seems to contain a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . It also appears to have a methoxyphenyl group, which is a phenyl ring with a methoxy (OCH3) substituent, and a carbaldehyde group, which is a formyl (-CHO) substituent .


Synthesis Analysis

The synthesis of similar compounds often involves reactions like the Huisgen 1,3-dipolar cycloaddition, also known as “click chemistry”, which is commonly used to synthesize 1,2,3-triazoles .


Molecular Structure Analysis

The molecular structure of similar compounds can be determined using techniques like X-ray crystallography, NMR spectroscopy, and IR spectroscopy .


Chemical Reactions Analysis

Triazoles are known to participate in various chemical reactions. For instance, they can act as ligands in coordination chemistry, undergo N-alkylation, and participate in cycloaddition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties such as solubility, melting point, boiling point, etc., can be determined using standard laboratory techniques .

Scientific Research Applications

Crystal Structure and α-Glycosidase Inhibition

1-(2-Methoxyphenyl)-1H-1,2,3-triazole-4-carbaldehyde has been investigated for its crystal structure and biological activity. In a study focusing on its structural properties, it was identified as an active α-glycosidase inhibition agent. This indicates potential applications in managing diabetes and related metabolic disorders due to its ability to inhibit enzymes involved in carbohydrate digestion (Gonzaga et al., 2016).

Antimicrobial Properties

A series of triazole derivatives, including compounds related to 1-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carbaldehyde, demonstrated notable antimicrobial properties. These compounds exhibited a broad spectrum of antimicrobial activities, making them potential candidates for developing new antimicrobial agents (Bhat et al., 2016).

Molecular Rearrangements

Research on molecular rearrangements of triazole derivatives, including 1-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carbaldehyde, has contributed to the understanding of synthetic processes and mechanisms. These insights are valuable in organic chemistry for designing novel compounds and reactions (L'abbé et al., 1990).

Synthesis and Structural Determination

Several studies have been dedicated to the synthesis and structure determination of triazole derivatives. This research is crucial in pharmaceutical chemistry for the development of new drugs and therapeutic agents. Detailed structural elucidation provides a deeper understanding of the molecular interactions and properties of these compounds (Kariuki et al., 2022).

Fluorescence Probes and Biological Detection

Triazole derivatives, including 1-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carbaldehyde, have been utilized in developing fluorescence probes for biological detection. These probes show high selectivity and sensitivity, making them useful in biological and medical research, particularly in detecting specific biomolecules in living cells (Chu et al., 2019).

Nonlinear Optical and Spectroscopic Analysis

In the field of material science, triazole derivatives are explored for their nonlinear optical and spectroscopic properties. These studies contribute to developing new materials with potential applications in electronics, photonics, and information technology (Beytur et al., 2021).

Safety And Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. Standard safety data sheets (SDS) provide information on hazards, handling, storage, and emergency measures .

Future Directions

The future directions in the study of such compounds could involve exploring their potential applications in various fields such as medicinal chemistry, materials science, and synthetic chemistry .

properties

IUPAC Name

1-(2-methoxyphenyl)triazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c1-15-10-5-3-2-4-9(10)13-6-8(7-14)11-12-13/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZPQPEHREXEUPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C=C(N=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70581795
Record name 1-(2-Methoxyphenyl)-1H-1,2,3-triazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70581795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carbaldehyde

CAS RN

916151-01-4
Record name 1-(2-Methoxyphenyl)-1H-1,2,3-triazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70581795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
MS Costa, N Boechat, EA Rangel, FC Da Silva… - Bioorganic & medicinal …, 2006 - Elsevier
The aim of this work was to describe the synthesis, the in vitro anti-Mycobacterium tuberculosis profile, and the structure–activity relationship (SAR) study of new N-substituted-phenyl-1,2…
Number of citations: 243 www.sciencedirect.com
T Zhang, H Wei, W Ma, Z Li, P Hu, N Zhou… - Chinese Journal of …, 2022 - sioc-journal.cn
A series of novel 1, 2, 3-triazole derivatives based on natural product glaucocalyxin A (GLA) were designed and prepared. Their antiproliferative activity was evaluated against six …
Number of citations: 2 sioc-journal.cn
张涛, 卫海沅, 马雯, 李张媛, 胡盼盼, 周楠茜, 贺建超… - 有机化学, 2022 - sioc-journal.cn
有机化学 Page 1 有机化学 Chinese Journal of Organic Chemistry ARTICLE * Corresponding author. E-mail: baisuping@xxmu.edu.cn Received May 28, 2022; revised August 1, 2022; …
Number of citations: 0 sioc-journal.cn

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